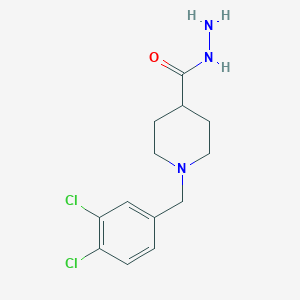
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,4-Dichlorobenzyl)piperazine” is a laboratory chemical used in the synthesis of substances . It has a molecular weight of 245.15 g/mol .
Molecular Structure Analysis
The molecular formula for “1-(3,4-Dichlorobenzyl)piperazine” is C11H14Cl2N2 . The InChI key is PNDSYXGJCWKNFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(3,4-Dichlorobenzyl)piperazine” is a colorless to yellow liquid . It has a density of 1.225 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Specific Scientific Field
This compound is studied in the field of Pharmaceutical Chemistry .
Application Summary
A series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized . These compounds were investigated for their affinity towards sigma-1 and sigma-2 receptors .
Methods of Application
The parent systems were reacted with 3,4-dichlorobenzyl chloride to synthesize these compounds . Regioisomeric products were discriminated on the basis of 13C-NMR data or by NOE-difference spectroscopy .
Results or Outcomes
The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays .
2. 1-(3,4-Dichlorobenzyl)piperazine
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Application Summary
1-(3,4-Dichlorobenzyl)piperazine is a chemical compound used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Methods of Application
The specific methods of application or experimental procedures for this compound are not provided in the source .
Results or Outcomes
The specific results or outcomes obtained from the use of this compound are not provided in the source .
3. Antimalarial Activity of 1,4-Disubstituted Piperidines
Specific Scientific Field
This application falls under the field of Pharmacology and Toxicology .
Application Summary
A study was conducted on structurally simple synthetic 1,4-disubstituted piperidines for their potential as antimalarial agents . These compounds were evaluated for their selectivity against resistant Plasmodium falciparum .
Methods of Application
The compounds were synthesized and their antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
Results or Outcomes
The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising alcohol analogues were identified: [1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol . These were more active on the resistant strain (IC50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC50 values between 2.51 to 4.43 μg/mL) .
4. Industrial Testing Applications
Specific Scientific Field
This application falls under the field of Industrial Testing .
Application Summary
1-(3,4-Dichlorobenzyl)piperazine is used in various industrial testing applications . It is often used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Methods of Application
The specific methods of application or experimental procedures for this compound are not provided in the source .
Results or Outcomes
The specific results or outcomes obtained from the use of this compound are not provided in the source .
Safety And Hazards
This compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-2-1-9(7-12(11)15)8-18-5-3-10(4-6-18)13(19)17-16/h1-2,7,10H,3-6,8,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYFFRRHNKOZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

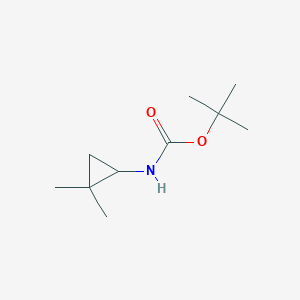
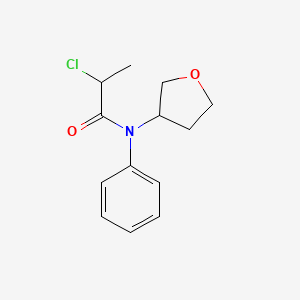
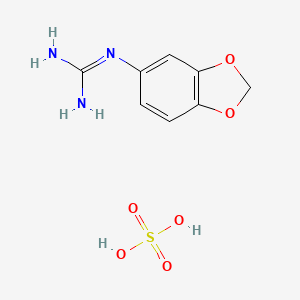
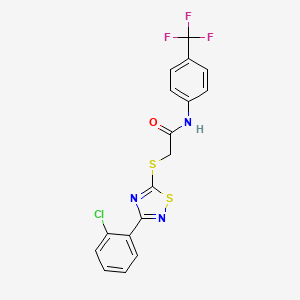
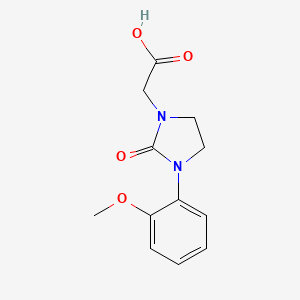
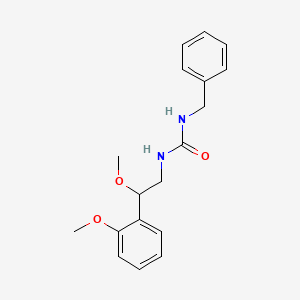
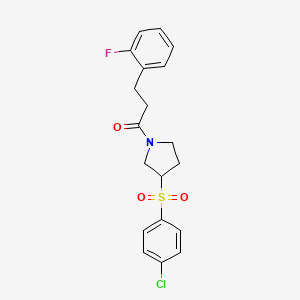
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)
![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)
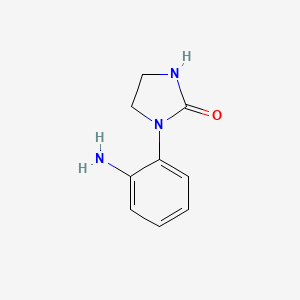
![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)
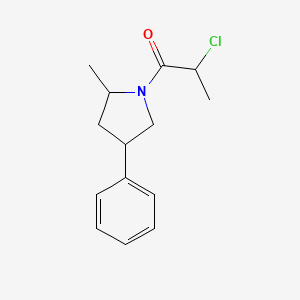
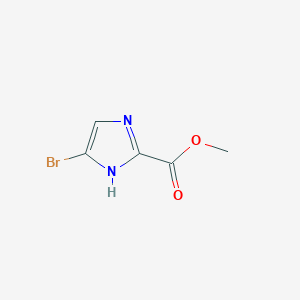
![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)